
Methylmalonic acid (tms)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylmalonic acid (tms), also known as methylmalonic acid, bis(trimethylsilyl) ester, is a derivative of methylmalonic acid. It is a chemical compound that belongs to the group of dicarboxylic acids and is often used in various scientific research applications. The compound is characterized by the presence of two trimethylsilyl groups attached to the methylmalonic acid molecule, which enhances its stability and makes it suitable for analytical purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylmalonic acid (tms) can be synthesized through the esterification of methylmalonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolving methylmalonic acid in anhydrous pyridine.
- Adding trimethylsilyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Stirring the reaction mixture at room temperature for several hours.
- Purifying the product by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of methylmalonic acid (tms) involves similar esterification processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methylmalonic acid (tms) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrocarbons. Substitution reactions can result in various derivatives with different functional groups .
Applications De Recherche Scientifique
Methylmalonic acid (tms) has a wide range of applications in scientific research, including:
Chemistry: It is used as a standard in gas chromatography and mass spectrometry for the analysis of organic compounds.
Biology: The compound is utilized in studies related to metabolic pathways and enzyme functions.
Medicine: It serves as a biomarker for diagnosing vitamin B12 deficiency and other metabolic disorders.
Industry: Methylmalonic acid (tms) is employed in the synthesis of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of methylmalonic acid (tms) involves its role as an intermediate in the metabolism of fatty acids and amino acids. The compound is converted into methylmalonyl-CoA, which is then transformed into succinyl-CoA by the enzyme methylmalonyl-CoA mutase. This conversion is essential for the proper functioning of the citric acid cycle and energy production in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid: A dicarboxylic acid with a similar structure but without the methyl group.
Succinic acid: Another dicarboxylic acid involved in the citric acid cycle.
Glutaric acid: A dicarboxylic acid with a longer carbon chain
Uniqueness
Methylmalonic acid (tms) is unique due to the presence of trimethylsilyl groups, which enhance its stability and make it suitable for analytical applications. Its role as a biomarker for vitamin B12 deficiency also distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
40333-07-1 |
|---|---|
Formule moléculaire |
C10H22O4Si2 |
Poids moléculaire |
262.45 g/mol |
Nom IUPAC |
bis(trimethylsilyl) 2-methylpropanedioate |
InChI |
InChI=1S/C10H22O4Si2/c1-8(9(11)13-15(2,3)4)10(12)14-16(5,6)7/h8H,1-7H3 |
Clé InChI |
LJDAAXOEMCESSS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


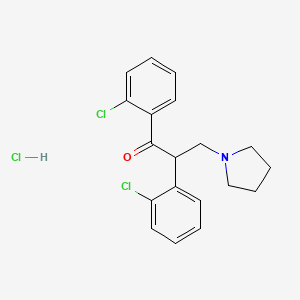


![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
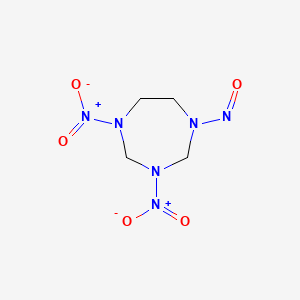
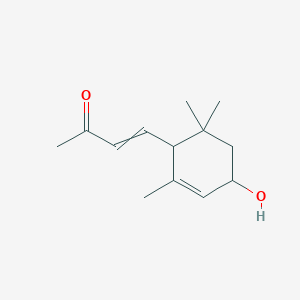
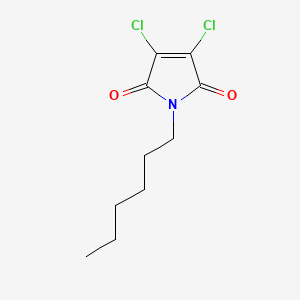

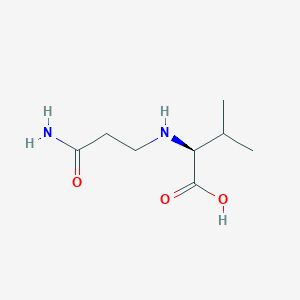
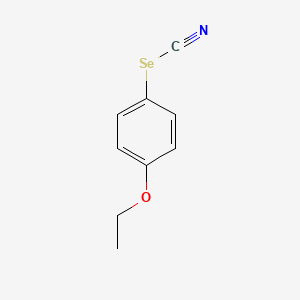

![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)


